

Imeglimin Hydrochloride: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Imeglimin Hydrochloride*

Cat. No.: *B15613671*

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Executive Summary

Imeglimin hydrochloride is a first-in-class oral antidiabetic agent, representing a novel therapeutic class known as the "glimins." Discovered and developed by Poxel SA in collaboration with Merck Serono, Imeglimin offers a unique dual mechanism of action that addresses two core pathophysiological defects in type 2 diabetes (T2D): impaired insulin secretion and decreased insulin sensitivity. This is achieved by targeting mitochondrial bioenergetics, a key factor in the pathogenesis of T2D. Approved for medical use in Japan in 2021, Imeglimin has demonstrated significant glucose-lowering effects and a favorable safety profile in numerous clinical trials. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of Imeglimin, along with detailed experimental protocols relevant to its study.

Discovery and Development

The journey of Imeglimin (formerly PXL008) began with a research program focused on identifying novel therapeutic agents capable of improving mitochondrial function. The development was driven by the need for new T2D therapies that could address the underlying causes of the disease with a favorable safety profile. The initial patent for Imeglimin was filed in the early 2000s, followed by extensive preclinical and clinical development. Poxel SA, a French biopharmaceutical company, has been at the forefront of its development, with several patents protecting its synthesis and use.

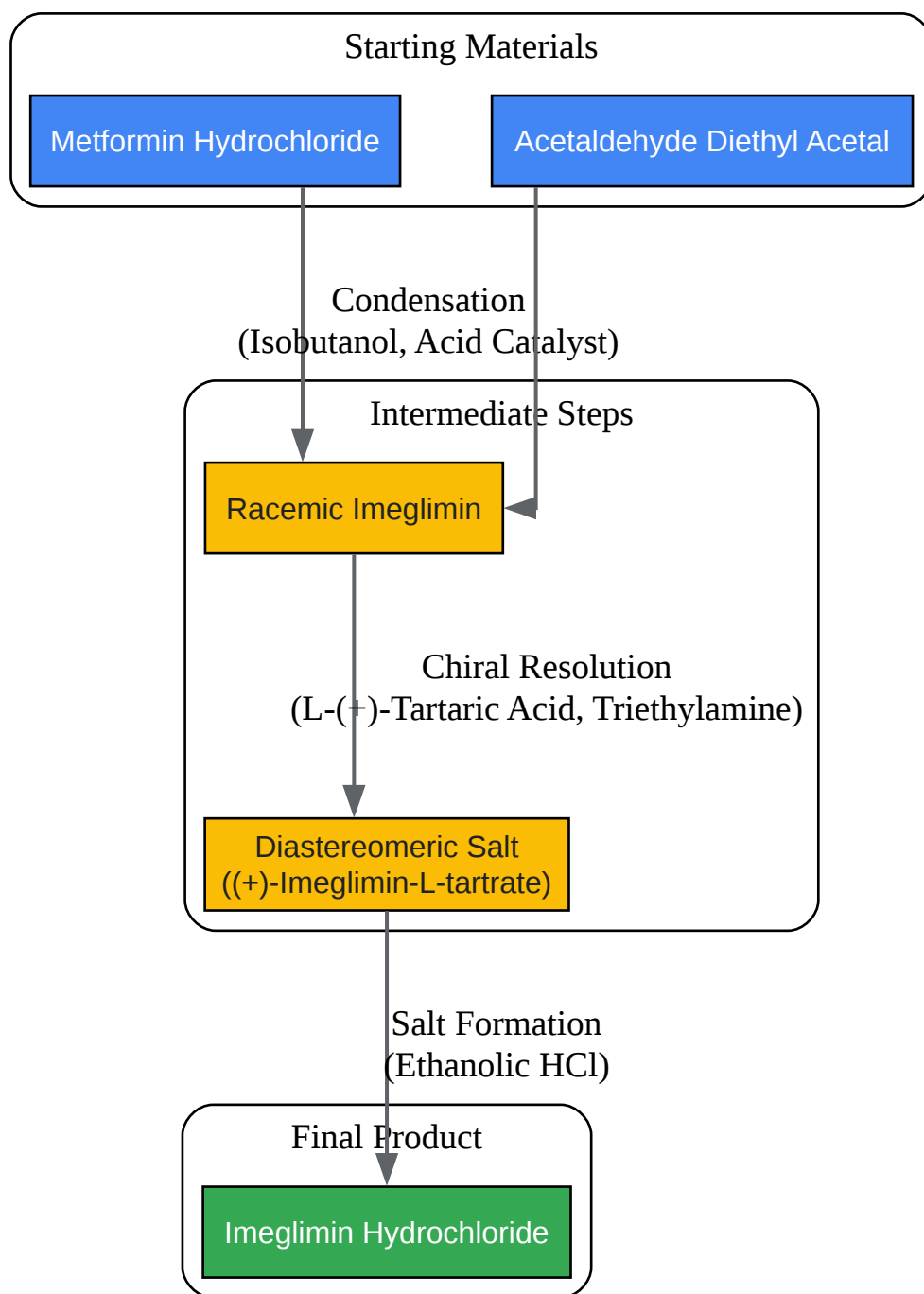
Chemical Synthesis of Imeglimin Hydrochloride

The chemical synthesis of **Imeglimin hydrochloride** has been approached through various routes, with two prominent methods detailed in the literature. Both methods are designed for scalability and high purity, essential for pharmaceutical manufacturing.

Synthesis Route 1: Starting from Metformin Hydrochloride

One common and patented method for synthesizing **Imeglimin hydrochloride** utilizes metformin hydrochloride as a starting material. This multi-step process involves a condensation reaction, chiral resolution, and final salt formation.

- **Step 1: Condensation Reaction:** Metformin hydrochloride is reacted with acetaldehyde diethyl acetal in isobutanol under refluxing conditions with a catalytic amount of acid to yield the racemic 2-amino-3,6-dihydro-4-dimethylamino-6-methyl-1,3,5-triazine.
- **Step 2: Chiral Resolution:** The crude racemic mixture is treated with L-(+)-tartaric acid and triethylamine in methanol to form a diastereomeric salt. The desired diastereomer is then selectively crystallized.
- **Step 3: Hydrolysis and Salt Formation:** The purified diastereomeric salt is treated with ethanolic HCl to yield the enantiomerically pure **Imeglimin hydrochloride**.



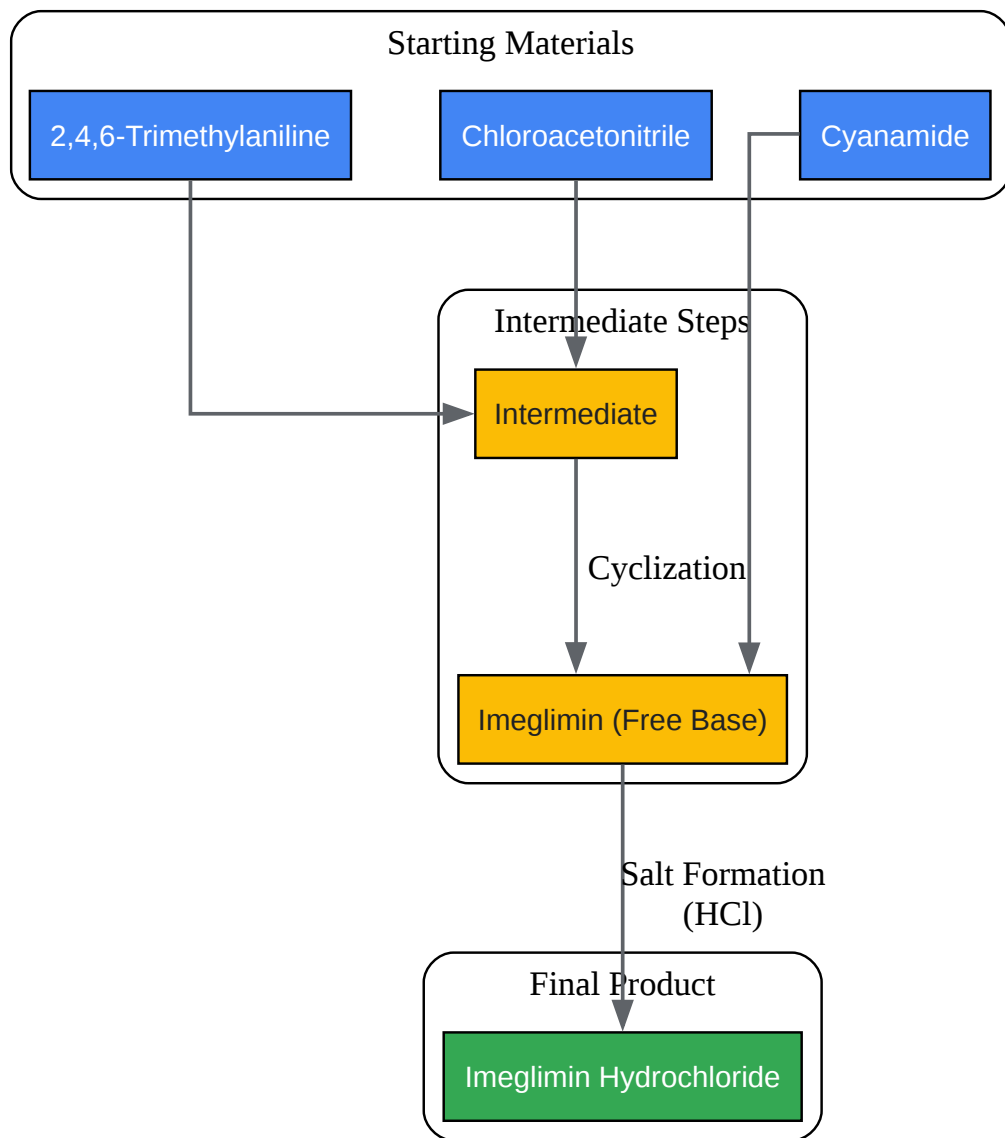
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Caption: Synthesis of **Imeglimin Hydrochloride** from Metformin.

Synthesis Route 2: Starting from 2,4,6-Trimethylaniline

An alternative patented synthesis route begins with 2,4,6-trimethylaniline.

- **Step 1: Intermediate Formation:** 2,4,6-trimethylaniline is reacted with chloroacetonitrile to form an intermediate.
- **Step 2: Cyclization:** The intermediate is then cyclized with cyanamide to produce the core dihydro-1,3,5-triazine ring structure of Imeglimin.
- **Step 3: Salt Formation:** The final step involves the formation of the hydrochloride salt to enhance stability and bioavailability.



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Caption: Synthesis of **Imeglimin Hydrochloride** from 2,4,6-Trimethylaniline.

Mechanism of Action

Imeglimin's therapeutic effects stem from its unique ability to modulate mitochondrial function, thereby addressing the dual impairments of insulin secretion and insulin sensitivity seen in T2D. This is accomplished through a novel mechanism that differs from other classes of oral antidiabetic agents.

Dual Action: Insulin Secretion and Sensitivity

Imeglimin exhibits a two-pronged approach to glycemic control:

- **Amplification of Glucose-Stimulated Insulin Secretion (GSIS):** Imeglimin enhances the secretion of insulin from pancreatic β -cells in a glucose-dependent manner. This means it primarily acts when blood glucose levels are elevated, reducing the risk of hypoglycemia.
- **Enhancement of Insulin Action:** Imeglimin improves insulin sensitivity in peripheral tissues, notably the liver and skeletal muscle. This leads to increased glucose uptake by muscles and reduced hepatic glucose production.

Mitochondrial Target

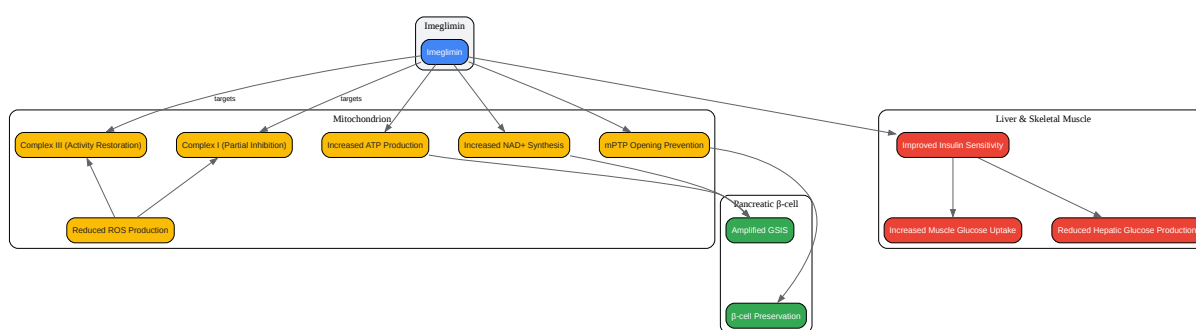
At the cellular level, Imeglimin's primary target is the mitochondrion. It corrects mitochondrial dysfunction, a key pathogenic factor in T2D, by:

- **Rebalancing the Respiratory Chain:** Imeglimin partially and competitively inhibits Complex I of the mitochondrial respiratory chain while restoring the activity of Complex III. This rebalancing act leads to several beneficial downstream effects.
- **Reducing Oxidative Stress:** By modulating the electron transport chain, Imeglimin decreases the production of reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.
- **Preventing Cell Death:** Imeglimin has been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the apoptotic pathway, thus preserving β -cell mass.

Impact on Cellular Energy Metabolism

Imeglimin's action on the mitochondria leads to significant improvements in cellular energy metabolism:

- **Increased ATP Production:** In pancreatic islets, Imeglimin enhances glucose-stimulated ATP generation, providing the necessary energy for insulin secretion.
- **NAD⁺ Synthesis:** Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD⁺) via the "salvage pathway." NAD⁺ is a crucial cofactor for mitochondrial function, and its metabolites may also contribute to the amplification of GSIS through enhanced Ca⁺⁺ mobilization.



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Caption: Imeglimin's multifaceted mechanism of action.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of Imeglimin have been extensively characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Pharmacokinetics of Imeglimin

Parameter	Mouse	Rat	Dog	Monkey	Human
Bioavailability (%)	~50-80	~50-80	~50-80	~50-80	~50-80
Tmax (h)	-	-	-	-	2-4
Half-life (h)	-	-	-	-	~12
Metabolism	Low	Low	Low	Low	Low
Primary Excretion	Renal	Renal	Renal	Renal	Renal

Table 2: Clinical Efficacy of Imeglimin (TIMES Program)

Trial	Treatment	Duration (weeks)	Change in HbA1c from Baseline	Change in Fasting Plasma Glucose (FPG) from Baseline
TIMES 1	Imeglimin 1000 mg BID	24	-0.87% (vs. placebo)	-19 mg/dL (vs. placebo)
TIMES 2	Imeglimin 1000 mg BID (add-on to other OADs)	52	-0.56% to -0.92%	Significant reductions
TIMES 3	Imeglimin 1000 mg BID (add-on to insulin)	16	-0.60% (vs. placebo)	Significant reductions

OADs: Oral Antidiabetic Drugs

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Imeglimin.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of Imeglimin on insulin secretion from pancreatic β -cells in response to glucose.

Materials:

- MIN6 cell line or isolated pancreatic islets
- Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
- Low glucose solution (2.8 mM glucose in KRBB)
- High glucose solution (16.7 mM glucose in KRBB)
- **Imeglimin hydrochloride**
- Insulin ELISA kit

Procedure:

- Cell Culture/Islet Isolation: Culture MIN6 cells to 80-90% confluency or isolate pancreatic islets from rodents using standard procedures.
- Pre-incubation: Wash the cells/islets twice with KRBB and then pre-incubate in low glucose solution for 1-2 hours at 37°C to establish a basal insulin secretion rate.
- Stimulation: Remove the pre-incubation solution and add the following solutions to respective wells/tubes:
 - Low glucose solution (negative control)

- High glucose solution (positive control)
- High glucose solution + Imeglimin (at various concentrations)
- Incubation: Incubate the cells/islets for 1-2 hours at 37°C.
- Sample Collection: After incubation, collect the supernatant, which contains the secreted insulin.
- Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
- Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.

Mitochondrial Respiratory Chain Complex Activity Assay

Objective: To determine the effect of Imeglimin on the activity of mitochondrial respiratory chain complexes I and III.

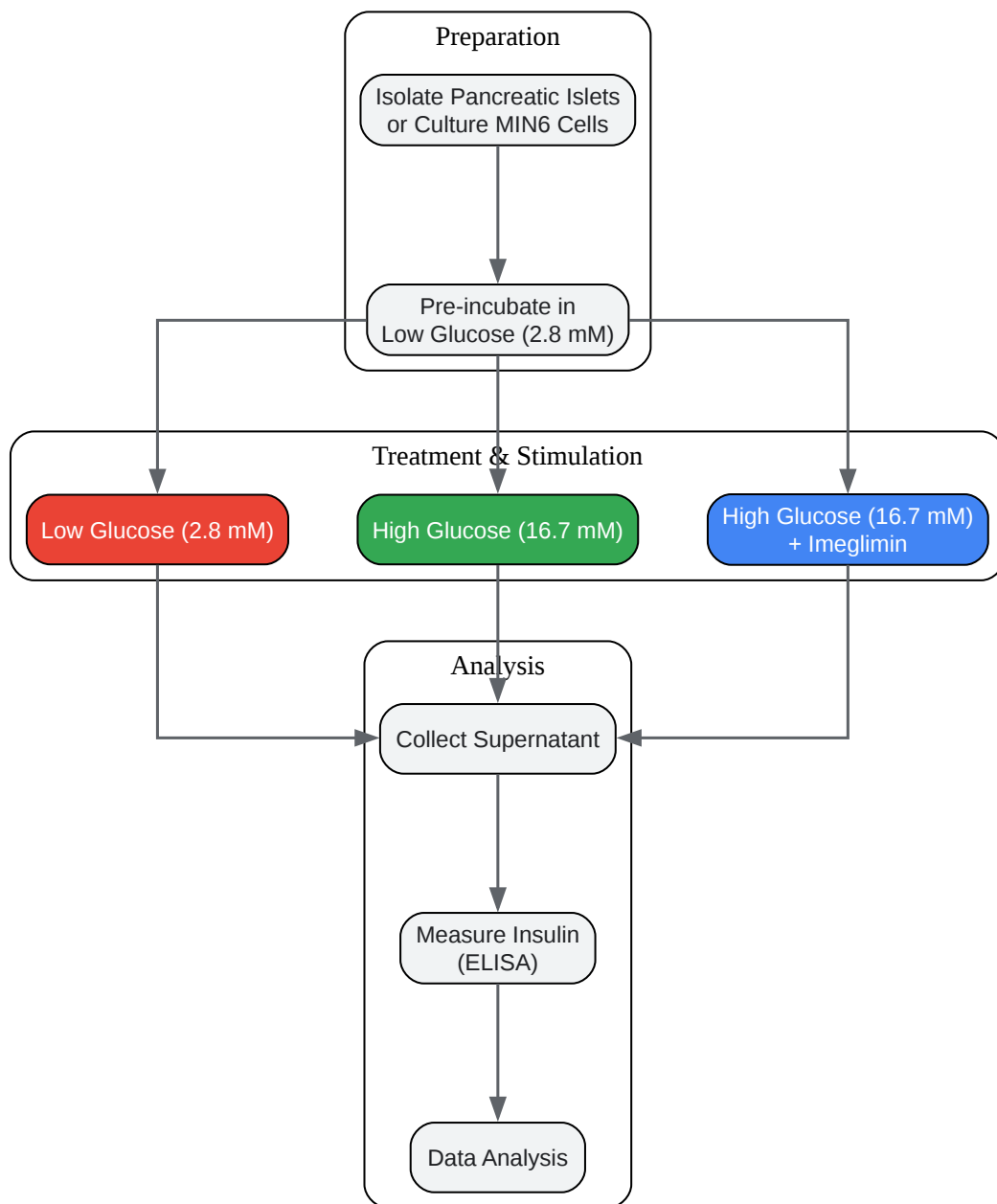
Materials:

- Isolated mitochondria from relevant tissues (e.g., liver, muscle)
- Complex I activity assay kit (e.g., measuring the oxidation of NADH)
- Complex III activity assay kit (e.g., measuring the reduction of cytochrome c)
- **Imeglimin hydrochloride**
- Spectrophotometer or plate reader

Procedure:

- Mitochondrial Isolation: Isolate mitochondria from fresh or frozen tissue using differential centrifugation.
- Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).

- Complex I Activity Assay:
 - Prepare the reaction mixture according to the kit instructions, typically containing a buffer, NADH, and an electron acceptor.
 - Add a standardized amount of mitochondrial protein to the reaction mixture.
 - Add Imeglimin at various concentrations to the test wells.
 - Initiate the reaction and measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
- Complex III Activity Assay:
 - Prepare the reaction mixture as per the kit instructions, usually containing a buffer, a reduced substrate (e.g., decylubiquinol), and oxidized cytochrome c.
 - Add a standardized amount of mitochondrial protein.
 - Add Imeglimin at various concentrations.
 - Initiate the reaction and measure the increase in absorbance at 550 nm (due to cytochrome c reduction) over time.
- Data Analysis: Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activity in the presence of Imeglimin to the vehicle control.



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Caption: Experimental workflow for a GSIS assay.

Conclusion

Imeglimin hydrochloride represents a significant advancement in the treatment of type 2 diabetes, offering a novel mechanism of action that targets the fundamental pathophysiology of the disease. Its ability to improve mitochondrial function, thereby enhancing both insulin secretion and insulin sensitivity, positions it as a valuable therapeutic option. The robust preclinical and clinical data, coupled with a well-defined synthetic pathway, underscore the potential of Imeglimin to address the unmet needs of a broad range of patients with T2D. Further research into the pleiotropic effects of mitochondrial modulation may unveil even broader therapeutic applications for this innovative class of "glimin" drugs.

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